molecular formula C16H18O3 B12542706 4,4'-Oxybis(2-ethylphenol) CAS No. 848242-74-0

4,4'-Oxybis(2-ethylphenol)

Katalognummer: B12542706
CAS-Nummer: 848242-74-0
Molekulargewicht: 258.31 g/mol
InChI-Schlüssel: AEMSUYNOLDIJHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Oxybis(2-ethylphenol) is an organic compound with the molecular formula C12H10O3. It is also known as Phenol, 4,4’-oxybis-. This compound is characterized by the presence of two phenol groups connected by an oxygen atom. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and as an additive in liquid crystal materials .

Vorbereitungsmethoden

The synthesis of 4,4’-Oxybis(2-ethylphenol) can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-hydroxyphenol, which is then reacted with 2-ethylphenol in the presence of a catalyst to yield the desired compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

4,4’-Oxybis(2-ethylphenol) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. Major products formed from these reactions include quinones, hydroquinones, and various substituted phenols.

Wissenschaftliche Forschungsanwendungen

4,4’-Oxybis(2-ethylphenol) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-Oxybis(2-ethylphenol) involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

4,4’-Oxybis(2-ethylphenol) can be compared with other similar compounds such as 4,4’-Oxybis(benzoic acid) and 1,1’-Oxybis(2,4-di-tert-butylbenzene). While these compounds share structural similarities, 4,4’-Oxybis(2-ethylphenol) is unique due to its specific phenol groups and the presence of ethyl substituents, which confer distinct chemical and physical properties .

Conclusion

4,4’-Oxybis(2-ethylphenol) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and materials.

Eigenschaften

CAS-Nummer

848242-74-0

Molekularformel

C16H18O3

Molekulargewicht

258.31 g/mol

IUPAC-Name

2-ethyl-4-(3-ethyl-4-hydroxyphenoxy)phenol

InChI

InChI=1S/C16H18O3/c1-3-11-9-13(5-7-15(11)17)19-14-6-8-16(18)12(4-2)10-14/h5-10,17-18H,3-4H2,1-2H3

InChI-Schlüssel

AEMSUYNOLDIJHY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.